1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOPENTAN-1-AMINE
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Overview
Description
1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOPENTAN-1-AMINE is a complex organic compound that features a tetrazole ring, an indole moiety, and a cyclopentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOPENTAN-1-AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions.
Indole Synthesis: The indole moiety can be prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final compound is obtained by coupling the tetrazole and indole intermediates with a cyclopentane derivative using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOPENTAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole and indole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced forms with hydrogenated rings.
Substitution Products: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOPENTAN-1-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
- **1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(1H-INDOL-3-YL)ETHYL]CYCLOPENTAN-1-AMINE
- **1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOHEXAN-1-AMINE
Uniqueness: 1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]CYCLOPENTAN-1-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrazole and indole moieties allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6/c1-17-9-8-10-18(2)23(17)31-24(28-29-30-31)25(14-6-7-15-25)26-16-13-20-19(3)27-22-12-5-4-11-21(20)22/h4-5,8-12,26-27H,6-7,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHWZYSFYNGNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NCCC4=C(NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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